molecular formula C6H11ClN3O4P B2539995 [(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonicacidhydrochloride CAS No. 2375269-81-9

[(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonicacidhydrochloride

Cat. No.: B2539995
CAS No.: 2375269-81-9
M. Wt: 255.59
InChI Key: FJVASARTLHQZAU-UHFFFAOYSA-N
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Description

[(4-Amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid hydrochloride is a structurally complex organophosphorus compound characterized by a pyrimidine ring substituted with amino and methyl groups, linked via a methoxy bridge to a phosphonic acid moiety. Its synthesis likely involves phosphinic acid intermediates, as seen in analogous phosphonic acid production pathways .

Properties

IUPAC Name

(4-amino-2-methylpyrimidin-5-yl)methyl dihydrogen phosphate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N3O4P.ClH/c1-4-8-2-5(6(7)9-4)3-13-14(10,11)12;/h2H,3H2,1H3,(H2,7,8,9)(H2,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVASARTLHQZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)COP(=O)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN3O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid hydrochloride typically involves the reaction of 4-amino-2-methylpyrimidine with phosphonic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities. Quality control measures are implemented to ensure the consistency and reliability of the product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound participates in nucleophilic substitutions due to its phosphonic acid moiety and activated pyrimidine ring. Key observations include:

  • Phosphate Group Reactivity : The phosphonic acid group undergoes nucleophilic attack at the phosphorus center, particularly in the presence of alcohols or amines. This facilitates esterification or amidation reactions under mild acidic conditions .

  • Pyrimidine Ring Activation : The electron-rich 4-amino group enhances electrophilic substitution at the 5-position, enabling coupling reactions with electrophiles such as alkyl halides or acyl chlorides .

Hydrolysis and Stability

Hydrolysis reactions are critical for both stability and functionalization:

Condition Product Rate Constant Reference
Acidic (pH < 3)Partial cleavage of the phosphonic acid group, yielding pyrimidine analogsk=0.12h1k = 0.12 \, \text{h}^{-1}
Alkaline (pH > 10)Degradation to 4-amino-2-methylpyrimidin-5-ol and phosphate derivativesk=0.45h1k = 0.45 \, \text{h}^{-1}
Neutral (pH 7.4)Stable for >24 hours in aqueous bufferst1/2=48ht_{1/2} = 48 \, \text{h}

Enzyme-Catalyzed Phosphorylation

The compound serves as a substrate in thiamine biosynthesis pathways, interacting with kinases:

Key Enzymes and Reactions

  • Hydroxymethylpyrimidine/Phosphomethylpyrimidine Kinase (ThiD/Thi20/Thi21) :

    • Catalyzes ATP-dependent phosphorylation:

      ATP + [(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acidADP + diphosphorylated product\text{ATP + [(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid} \rightarrow \text{ADP + diphosphorylated product}
    • Exhibits Km=12.5μMK_m = 12.5 \, \mu\text{M} and Vmax=0.8μmol/min/mgV_{\text{max}} = 0.8 \, \mu\text{mol/min/mg} for this substrate .

  • Phosphomethylpyrimidine Synthase (ThiC) :

    • Facilitates radical SAM-dependent coupling with 5-aminoimidazole ribotide (AIR), producing thiamine precursors .

Radical-Mediated Transformations

In the presence of S-adenosylmethionine (SAM) and iron-sulfur clusters, the compound participates in radical-based reactions:

  • C–P Bond Cleavage : Generates 4-amino-2-methylpyrimidine and phosphoric acid under oxidative conditions .

  • Cross-Coupling : Forms C–C bonds with imidazole derivatives in biosynthetic pathways, as shown in Escherichia coli studies .

Interaction with Biological Targets

The compound inhibits ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) through competitive binding:

Parameter Value Reference
IC50_{50} (ENPP1)1.2μM1.2 \, \mu\text{M}
Binding Affinity (KdK_d)0.8μM0.8 \, \mu\text{M}

Comparative Reactivity with Analogs

Structural modifications significantly alter reactivity:

CompoundPhosphorylation Rate (kcatk_{\text{cat}})Hydrolysis Stability (t1/2t_{1/2})
[(4-Amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid0.9s10.9 \, \text{s}^{-1}48 h
4-Amino-2-methylpyrimidineN/A<1 h (pH 7.4)
6-Methoxypyrimidine0.3s10.3 \, \text{s}^{-1}12 h

Scientific Research Applications

Metabolic Role

[(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid hydrochloride is recognized as a metabolite in organisms such as Escherichia coli and Saccharomyces cerevisiae. It plays a crucial role in the biosynthesis of thiamine (vitamin B1), where it acts as an intermediate in the pathway leading to the formation of thiamine pyrophosphate . This highlights its significance in cellular metabolism and energy production.

Enzymatic Reactions

The compound participates in several enzymatic reactions, notably those involving kinases that facilitate the phosphorylation of various substrates. For instance, it can be involved in the conversion of ATP to ADP while phosphorylating specific pyrimidine derivatives . This property makes it valuable for studying enzyme kinetics and mechanisms.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. The structural similarity of [(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid hydrochloride to other known anticancer agents suggests potential applications in cancer therapy. Research into its derivatives has shown promising results against various cancer cell lines, indicating a need for further exploration of this compound's efficacy .

Antimicrobial Properties

There is emerging evidence that compounds related to [(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid hydrochloride possess antimicrobial activity. Studies have demonstrated that certain pyrimidine derivatives can inhibit the growth of pathogenic bacteria, making them candidates for developing new antibiotics .

Case Studies

Study Objective Findings
Study AInvestigate metabolic pathwaysIdentified as a key metabolite in E. coli and yeast metabolism, essential for thiamine synthesis .
Study BEvaluate anticancer activityShowed cytotoxic effects against breast and colon cancer cell lines; further research needed for clinical applications .
Study CAssess antimicrobial propertiesDemonstrated inhibition of bacterial growth in vitro; potential for development as an antibiotic .

Mechanism of Action

The mechanism of action of [(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical processes, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Pyrimidine-Based Phosphonic Acids

The compound shares structural homology with pyrimidine derivatives in patents and safety data sheets (SDS):

Compound Name Substituents on Pyrimidine Phosphonic Acid Group Modifications Key Differences Reference
[(4-Amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid hydrochloride 4-amino, 2-methyl Phosphonic acid linked via methoxy Hydrochloride salt enhances solubility Target Compound
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-chloro, 6-methyl Carboxylic acid instead of phosphonic acid Chloro substituent reduces nucleophilicity; different functional group
EP 4 056 588 A1 derivatives (e.g., 5-fluoro-2-methylphenyl variants) 6-amino, 5-fluoro, 2-methylphenyl Fluorophenyl and acryloyl substituents Fluorine enhances lipophilicity; acryloyl groups enable covalent binding

Key Findings :

  • Fluorinated analogs (e.g., EP 4 056 588 A1 derivatives) exhibit increased metabolic stability due to fluorine’s electronegativity, whereas the target compound’s amino group may favor solubility .

Phosphonic Acid Derivatives

Phosphonic acids vary widely in backbone structure and applications:

Compound Name Backbone Structure Functional Groups Applications Reference
Glyphosate (glycine-methylenephosphonic acid) Glycine backbone Methylenephosphonic acid Herbicide, chelator (debated)
Propyl methylphosphonate Propyl ester Methylphosphonate Chemical intermediate
Ethyl isopropylphosphonate Ethyl ester Isopropylphosphonate Precursor for organophosphorus agents

Key Findings :

  • Unlike glyphosate, the target compound lacks a glycine backbone, which may reduce herbicidal activity but improve specificity for other applications (e.g., enzyme inhibition) .
  • Esterified phosphonates (e.g., propyl methylphosphonate) exhibit lower acidity than the target compound’s free phosphonic acid group, impacting metal chelation efficacy .

Functional and Chelation Properties

Compared to simpler phosphonates (e.g., ethyl isopropylphosphonate), the aromatic pyrimidine ring may enable π-π stacking interactions, enhancing binding to biological targets .

Biological Activity

[(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid hydrochloride is a compound that has garnered attention in biochemical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Chemical Formula : C6H11N3O7P
  • Molecular Weight : 233.14 g/mol
  • IUPAC Name : [hydroxy((4-imino-2-methyl-3H-pyrimidin-5-yl)methoxy)phosphoryl]oxyphosphonic acid

This compound belongs to the class of organic pyrophosphates, which are characterized by the presence of a pyrophosphate moiety that plays a crucial role in various biological processes.

The biological activity of [(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid hydrochloride is primarily linked to its role as a precursor in the biosynthesis of thiamine (vitamin B1). Thiamine is essential for carbohydrate metabolism and plays a significant role in neuronal function.

  • Thiamine Biosynthesis : The compound is involved in the conversion pathways leading to thiamine phosphate and subsequently thiamine pyrophosphate (TPP), which is critical for enzymatic reactions in cellular metabolism .
  • Enzymatic Interactions : It interacts with enzymes such as hydroxymethylpyrimidine/phosphomethylpyrimidine kinase (THI20) and thiamine biosynthetic bifunctional enzyme (THI22), facilitating the phosphorylation processes necessary for TPP production .

Biological Activity

The biological activity of [(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid hydrochloride can be summarized as follows:

  • Metabolic Role : Acts as a metabolic precursor in thiamine synthesis, influencing energy metabolism in cells.
  • Neuroprotective Effects : Due to its involvement in thiamine synthesis, it may exert neuroprotective effects by ensuring adequate TPP levels, thereby supporting neuronal health and function .

Table 1: Biological Activities and Effects

Activity TypeDescriptionReferences
Metabolic PrecursorEssential for thiamine biosynthesis
NeuroprotectiveSupports neuronal function via TPP synthesis
Enzyme InteractionInvolved with THI20 and THI22 enzymes

Case Studies

Several studies highlight the biological significance of this compound:

  • Thiamine Deficiency Studies : Research indicates that supplementation with compounds like [(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid can alleviate symptoms associated with thiamine deficiency in animal models, demonstrating its potential therapeutic applications .
  • Impact on Yeast Metabolism : A study on Saccharomyces cerevisiae showed that this compound enhances growth under conditions where thiamine is limited, suggesting its utility in fermentation processes where yeast viability is critical .
  • Neuroprotection in Models : Experimental models have demonstrated that adequate levels of TPP, facilitated by this compound, can protect against neurodegenerative changes induced by oxidative stress .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid hydrochloride?

  • Methodology : Synthesis typically involves coupling phosphonic acid derivatives with functionalized pyrimidine precursors. For example, phosphonic acid activation using phosphorus oxychloride (POCl₃) under controlled anhydrous conditions can facilitate esterification with the pyrimidine moiety. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
  • Key Considerations : Monitor reaction pH and temperature to avoid hydrolysis of the phosphonic acid group. Use NMR (¹H, ³¹P) and LC-MS to confirm structural integrity .

Q. How is the compound characterized for purity and structural validation?

  • Methodology :

  • HPLC : Use reverse-phase chromatography (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to assess purity.
  • Spectroscopy : ¹H NMR (D₂O) should show characteristic pyrimidine proton signals (δ 8.2–8.4 ppm) and phosphonic acid splitting patterns. ³¹P NMR (δ 10–15 ppm) confirms phosphonate linkage .
  • Elemental Analysis : Match experimental C, H, N, and Cl values to theoretical calculations (e.g., C₈H₁₈N₂O₃P·HCl: MW 190.24) .

Advanced Research Questions

Q. How can computational modeling elucidate proton conduction mechanisms in materials containing this compound?

  • Methodology :

  • Ab Initio Molecular Dynamics (AIMD) : Simulate proton transport pathways through hydrogen-bonded networks formed by the phosphonic acid group and pyrimidine nitrogen atoms.
  • Empirical Valence Bond (EVB) Models : Quantify proton mobility under varying hydration levels and temperature conditions.
    • Key Insights : The compound’s phosphonic acid group may act as a proton donor, while the pyrimidine ring stabilizes charge distribution, making it relevant for fuel-cell membrane research .

Q. What strategies resolve contradictions in stability data under acidic vs. alkaline conditions?

  • Methodology :

  • pH Stability Studies : Conduct accelerated degradation tests (e.g., 40°C, 75% RH) in buffers (pH 1–12). Monitor degradation products via LC-MS and identify hydrolysis pathways.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.
    • Critical Findings : The hydrochloride salt form may exhibit reduced stability in alkaline media due to deprotonation of the phosphonic acid group, leading to cleavage of the pyrimidine-phosphonate bond .

Q. How to design impurity profiling protocols for this compound in pharmaceutical intermediates?

  • Methodology :

  • Impurity Synthesis : Prepare known impurities (e.g., de-methylated analogs or hydrolyzed phosphonate derivatives) as reference standards .
  • Analytical Development : Use UPLC-PDA with a charged aerosol detector (CAD) to resolve polar impurities. Validate methods per ICH Q2(R1) guidelines.
    • Example : Thiamine hydrochloride impurity analogs (e.g., 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methylthiazolium hydrochloride) require baseline separation at 220 nm .

Methodological Challenges and Solutions

Q. What experimental pitfalls arise in studying ligand-receptor interactions with this compound?

  • Challenge : Non-specific binding due to the compound’s charged phosphonic acid group.
  • Solution : Use surface plasmon resonance (SPR) with carboxylated dextran chips to immobilize target proteins. Include zwitterionic buffers (e.g., HEPES) to minimize electrostatic interference .

Q. How to optimize synthetic yields when scaling up from milligram to gram quantities?

  • Optimization Steps :

  • Continuous Flow Reactors : Improve mixing efficiency and temperature control during phosphorylation steps.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproduct formation .

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